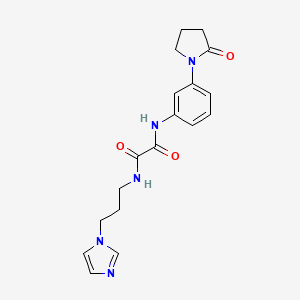

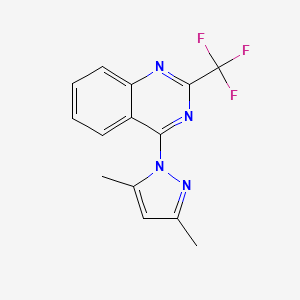

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an oxazolidin-2-one group, which is a popular heterocycle framework in synthetic organic chemistry . This group has been used as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-one based compounds have gained popularity due to their unique mechanism of action, especially in the field of antibacterial agents .

Molecular Structure Analysis

The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton . The specific molecular structure of “N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is not available in the sources I found.科学的研究の応用

Antibacterial Agents

Oxazolidin-2-one derivatives like the compound have been extensively studied for their antibacterial properties . They are known to be effective against a range of bacteria, including those resistant to other antibiotics . This makes them valuable in the development of new antibacterial drugs, especially in the fight against antibiotic-resistant strains.

Anti-Fibrosis Activity

Research has shown that certain oxazolidin-2-one derivatives exhibit anti-fibrotic activities . They can inhibit the expression of collagen and other fibrotic markers, making them potential candidates for treating diseases characterized by excessive fibrosis, such as liver cirrhosis .

Carbon Dioxide Fixation

Oxazolidin-2-ones can be synthesized through the fixation of carbon dioxide (CO2) under solvent-free conditions. This application is significant in the context of CO2 utilization and can contribute to the development of sustainable chemical processes .

Chiral Auxiliaries in Asymmetric Synthesis

The oxazolidin-2-one ring system is often used as a chiral auxiliary in asymmetric synthesis. It helps in the creation of chiral centers, which are crucial for the production of enantiomerically pure pharmaceuticals .

Antimicrobial Chemotherapy

Given the rise of drug-resistant microbes, oxazolidin-2-one derivatives are being explored for their role in antimicrobial chemotherapy . They offer a new mechanism of action that could be crucial in developing next-generation antimicrobial therapies .

Organocatalysis

Emerging applications of oxazolidin-2-one derivatives include their use as organocatalysts in various chemical reactions, such as enantioselective epoxidation. This application highlights their versatility in synthetic organic chemistry .

作用機序

Target of Action

Compounds with a similar oxazolidin-2-one nucleus have been known to exhibit antibacterial activity .

Mode of Action

Other oxazolidin-2-one based antibacterial agents have a unique mechanism of action .

Biochemical Pathways

It is known that oxazolidin-2-one based antibacterial agents can affect various biochemical pathways related to bacterial growth and proliferation .

特性

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBLHRJLQCAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

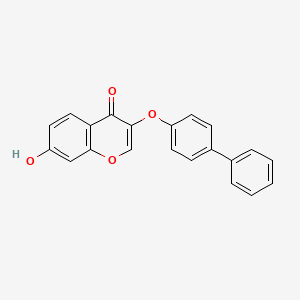

![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)

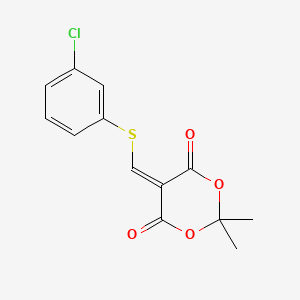

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)